molecular formula C22H20N4O6S2 B2924187 N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide CAS No. 393838-36-3

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2924187
CAS No.: 393838-36-3
M. Wt: 500.54
InChI Key: VJJAMSHGJSTMEC-UHFFFAOYSA-N
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Description

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group in the benzo[b]thiophene ring can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can also be reduced to an amine, leading to different derivatives.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (Cl2, Br2) and strong acids or bases are often used.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Halogenated derivatives, sulfonated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzo[b]thiophene have shown potential as anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound's derivatives have been studied for their pharmacological properties, including their potential use in treating various diseases. Its biological activity can be harnessed to develop new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene derivatives: : These compounds share a similar core structure and exhibit similar biological activities.

  • Urea derivatives: : Compounds with urea groups can have similar pharmacological properties.

  • Sulfonamide derivatives: : These compounds are known for their antibacterial properties and can be structurally similar.

Uniqueness

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[[(5-nitro-1-benzothiophene-2-carbonyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S2/c1-3-11-25(12-4-2)34(31,32)18-8-5-15(6-9-18)21(27)23-24-22(28)20-14-16-13-17(26(29)30)7-10-19(16)33-20/h3-10,13-14H,1-2,11-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJAMSHGJSTMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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